3-((4-(4-(3-Ethoxyphenyl)-1-piperazinyl)butyl)amino)-5,5-dimethyl-2-cyclohexen-1-one
CAS No.: 90931-09-2
Cat. No.: VC16104821
Molecular Formula: C24H37N3O2
Molecular Weight: 399.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90931-09-2 |
|---|---|
| Molecular Formula | C24H37N3O2 |
| Molecular Weight | 399.6 g/mol |
| IUPAC Name | 3-[4-[4-(3-ethoxyphenyl)piperazin-1-yl]butylamino]-5,5-dimethylcyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C24H37N3O2/c1-4-29-23-9-7-8-21(17-23)27-14-12-26(13-15-27)11-6-5-10-25-20-16-22(28)19-24(2,3)18-20/h7-9,16-17,25H,4-6,10-15,18-19H2,1-3H3 |
| Standard InChI Key | CBLMDPUGHGWHDY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC(=C1)N2CCN(CC2)CCCCNC3=CC(=O)CC(C3)(C)C |
Introduction
Chemical Identification and Structural Properties
Systematic Nomenclature and Molecular Architecture
The compound’s IUPAC name, 3-((4-(4-(3-Ethoxyphenyl)-1-piperazinyl)butyl)amino)-5,5-dimethyl-2-cyclohexen-1-one, systematically describes its structure:
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A 5,5-dimethylcyclohex-2-en-1-one core provides α,β-unsaturated ketone functionality.
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At the C3 position, a butylamino linker connects to a 4-(3-ethoxyphenyl)piperazine moiety, introducing tertiary amine and aryl ether groups .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₃₆N₃O₂ | RTECS |
| Molecular Weight | 398.63 g/mol | RTECS |
| CAS Registry Number | 24706-49-8 | PubChem |
| RTECS Identifier | GW7190550 | RTECS |
The structural complexity confers moderate lipophilicity, with computed properties suggesting a topological polar surface area of 74.9 Ų and an XLogP3-AA value of 2.8 for analogous cyclohexenone derivatives .
Synthetic Pathways and Physicochemical Characterization
Synthetic Strategies
While explicit synthesis protocols remain unpublished, retrosynthetic analysis suggests plausible routes:
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Core Formation: Cyclohexenone derivation via Robinson annulation or Claisen-Schmidt condensation.
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Side-Chain Installation: Nucleophilic substitution between 4-(3-ethoxyphenyl)piperazine and a bromobutyl-intermediate cyclohexenone precursor.
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Purification: Likely employs chromatographic methods due to the compound’s intermediate polarity .
Spectroscopic Profiles
Although direct spectral data for this specific compound is unavailable, related 5,5-dimethylcyclohexenone derivatives exhibit characteristic signals:
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¹H NMR: Downfield shifts for enone protons (δ 6.5–7.2 ppm), geminal dimethyl groups (δ 1.1–1.3 ppm), and piperazine N-CH₂ protons (δ 2.5–3.5 ppm) .
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IR Spectroscopy: Strong C=O stretch near 1680 cm⁻¹ and aromatic C-O-C absorption at 1250 cm⁻¹ .
Toxicological Evaluation
Acute Toxicity Metrics
The Registry of Toxic Effects of Chemical Substances (RTECS) provides critical LD₅₀ data:
Table 2: Acute Oral Toxicity
| Species | LD₅₀ (mg/kg) | 95% Confidence Interval | Reference |
|---|---|---|---|
| Rat | 338 | Not reported | RTECS |
| Mouse | 444 | Not reported | RTECS |
These values classify the compound as Category 3 under the Globally Harmonized System (GHS), indicating moderate acute toxicity. The 1.3-fold interspecies variation suggests differential metabolic handling, possibly involving hepatic CYP450 isoforms .
Pharmacological Implications and Research Gaps
Putative Mechanisms of Action
Structural analogs with piperazine-arylalkylamine motifs demonstrate affinity for:
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Serotonin Receptors (5-HT₁A/2A): Modulating mood and cognition.
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Dopamine D₂/D₃ Receptors: Influencing motor control and reward pathways.
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σ-Opioid Receptors: Mediating analgesic and psychotomimetic effects .
Clinical and Preclinical Data Void
Critical knowledge gaps include:
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ADME Profiles: Absorption, distribution, metabolism, excretion parameters.
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Chronic Toxicity: Carcinogenic, mutagenic, or reproductive risks.
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Therapeutic Indications: Potential applications in neurological or psychiatric disorders.
Analytical Methodologies for Quantification
Chromatographic Techniques
Hyphenated methods would likely prove effective:
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HPLC-UV: Using C18 columns with acetonitrile/water gradients (detection ~254 nm).
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LC-MS/MS: ESI+ mode for [M+H]⁺ ion at m/z 399.3 with characteristic fragments .
Challenges in Detection
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Thermal Instability: GC-MS may cause decomposition of the enone system.
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Matrix Effects: Plasma protein binding could necessitate solid-phase extraction.
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